2-Bromo-1-(2,4-dichlorophenyl)ethanol
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Intermediates
The core significance of 2-Bromo-1-(2,4-dichlorophenyl)ethanol in the scientific community stems from its function as a specialized intermediate in organic synthesis and medicinal chemistry. It is classified as an organic building block, a fundamental molecule used for constructing more elaborate chemical structures. bldpharm.com Its utility is most pronounced in the synthesis of azole-based antifungal agents. nih.govresearchgate.net Azole antifungals, such as ketoconazole (B1673606) and fluconazole (B54011), are a major class of drugs that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.netmdpi.com
The halogenated phenylethanol moiety is a common structural feature in many of these therapeutic agents. researchgate.netnih.gov For instance, the structurally related compound, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a known key chiral intermediate for the widely used antifungal drug miconazole. The 2-bromo analogue serves a similar purpose, providing the necessary stereochemical and structural framework for the synthesis of various triazole and imidazole-based derivatives. Researchers design and synthesize new azole derivatives by combining units from existing drugs like fluconazole and ketoconazole, often utilizing intermediates like this compound to build the core structure before introducing the azole ring. nih.govresearchgate.net The synthesis of these derivatives expands chemical libraries, providing researchers with novel compounds for screening and advancing the development of new antifungal drugs to combat resistant fungal infections. researchgate.net
Historical Perspective on the Synthesis and Derivatization of Halogenated Phenylethanols
The synthesis of halogenated phenylethanols and related halohydrins has evolved considerably over time. Historically, the preparation of these compounds relied on foundational organic reactions. A common early approach involved the two-step process of first halogenating an acetophenone (B1666503) precursor, followed by the reduction of the resulting α-haloketone. For example, 2-Bromo-1-(2,4-dichlorophenyl)ethanone can be prepared by the direct bromination of 1-(2,4-dichlorophenyl)ethanone. prepchem.com This ketone is then reduced to the target alcohol, this compound, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net
Another classical method for forming halohydrins involved the reaction of alkenes with a halogen in the presence of water, which adds a hydroxyl group and a halogen across the double bond. khanacademy.org While effective for simple structures, controlling the regioselectivity and stereoselectivity of these early methods was a significant challenge.
The development of stereoselective synthesis was a major leap forward. Early strategies included the stereospecific deoxyhalogenation of chiral secondary alcohols and the regiocontrolled opening of chiral epoxides to yield specific halohydrin isomers. nih.govacs.org These methods were critical for synthesizing natural products and other complex molecules where precise three-dimensional structure is paramount. However, these earlier techniques often required multiple steps and could face challenges with competing reaction pathways. nih.gov
Current Research Landscape and Academic Relevance of this compound
The current research landscape is focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives. A primary driver of modern research is the need for enantiomerically pure compounds for pharmaceutical applications. This has led to the development of advanced asymmetric synthesis techniques. For instance, highly efficient methods for producing chiral vicinal halohydrins now include iridium-catalyzed asymmetric hydrogenation, which can convert α-halogenated ketones into the desired chiral alcohols with excellent diastereoselectivity and enantioselectivity. rsc.org
Biocatalysis has also emerged as a powerful and green alternative. Researchers have identified and employed robust carbonyl reductases that can asymmetrically reduce α-haloketones to produce either the (S) or (R) enantiomer of the corresponding α-halohydrin with very high yields and enantiomeric excess (>99% ee). researchgate.net These enzymatic methods are highly valued in the pharmaceutical industry for their specificity and environmentally friendly reaction conditions. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJMFBMWUBHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Bromo 1 2,4 Dichlorophenyl Ethanol
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The carbon atom attached to the bromine in 2-Bromo-1-(2,4-dichlorophenyl)ethanol is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The bromine atom, being a good leaving group, is readily displaced in SN2 (bimolecular nucleophilic substitution) reactions. This reactivity allows for the introduction of diverse functional groups, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Synthesis of Ether Derivatives and Related Oxygen Heterocycles
The formation of ether derivatives from this compound can be achieved through the Williamson ether synthesis. This long-established method involves the reaction of an alkoxide ion with an alkyl halide. wikipedia.orgbyjus.comnih.govmasterorganicchemistry.com In this context, this compound serves as the alkyl halide component. The reaction is typically performed by first treating an alcohol with a strong base, such as sodium hydride, to generate the corresponding alkoxide nucleophile, which then displaces the bromide ion. libretexts.org
A significant and related reaction for halohydrins like this compound is intramolecular Williamson ether synthesis. chempedia.info Treatment with a base can lead to the deprotonation of the hydroxyl group, forming an internal alkoxide. This alkoxide can then attack the adjacent brominated carbon, displacing the bromide ion and resulting in the formation of a three-membered cyclic ether, specifically 2-(2,4-dichlorophenyl)oxirane. This intramolecular cyclization is a common and efficient method for the synthesis of epoxides from halohydrins. wikipedia.org
Intermolecularly, reacting this compound with various sodium or potassium alkoxides (RONa/ROK) would yield the corresponding ether derivatives. The reaction proceeds via an SN2 mechanism and is most efficient for primary and secondary alkoxides. byjus.com
Formation of Nitrogen-Containing Compounds: Amines and Azoles
The electrophilic brominated carbon readily reacts with nitrogen-based nucleophiles, providing pathways to a variety of nitrogen-containing compounds, including amines and, notably, azole derivatives.
Imidazole (B134444) and its derivatives are important heterocyclic compounds in medicinal chemistry. The reaction of this compound with imidazole is a key step in the synthesis of several antifungal agents. While many reported syntheses utilize the analogous 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), the reaction principles are directly applicable, with the bromo-compound expected to be more reactive due to bromide being a better leaving group than chloride.
The reaction involves the nucleophilic attack of the imidazole nitrogen on the carbon bearing the halogen. This substitution is typically carried out in a high-polarity solvent like dimethylformamide (DMF) in the presence of a base to neutralize the hydrogen halide formed during the reaction or to pre-form the imidazolide (B1226674) anion. pearson.com
A patented method describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol from the corresponding 2-chloro-ethanol. The process involves heating imidazole with a base like sodium hydroxide (B78521) (sheet alkali) and a phase-transfer catalyst such as PEG600 in DMF, followed by the addition of the haloethanol. pearson.com This approach results in the formation of the desired N-substituted imidazole derivative.
| Reactants | Reagents & Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole | NaOH (sheet alkali), PEG600, DMF, 110-115 °C | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | The patent describes an optimized industrial process. The bromo-analog would react similarly. | pearson.com |
The synthesis of 2-(azolyl)-1-(2,4-dichlorophenyl)ethanols is not limited to imidazole. Other azoles, such as 1,2,4-triazole (B32235), can also be used as nucleophiles. These compounds are precursors to a class of drugs known as azole antifungals. The general synthetic strategy involves the reaction of an α-haloketone, 2-bromo-1-(2,4-dichlorophenyl)ethanone, with the desired azole, followed by the reduction of the resulting ketone to the corresponding secondary alcohol.
For instance, 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanone can be synthesized and subsequently reduced using a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to yield 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol. pearson.com This two-step approach is a common pathway to access these important azolyl ethanol (B145695) structures.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanone | 1. Sodium borohydride, methanol, 5-10 °C then reflux 2. HCl (aq), then NaOH (aq) | 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol | 42% | pearson.com |
Exploration of Other Nucleophilic Reagents
Beyond oxygen and nitrogen nucleophiles, the brominated carbon of this compound is reactive towards other nucleophilic species. These reactions further highlight the compound's utility as a synthetic intermediate.
Azide (B81097) Ion : The azide ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for SN2 reactions. tutorchase.commasterorganicchemistry.com Reaction of this compound with sodium azide in a polar solvent like DMF or aqueous alcohol would yield 2-azido-1-(2,4-dichlorophenyl)ethanol. tutorchase.comyoutube.com The resulting organic azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions.
Cyanide Ion : The cyanide ion (CN⁻) from sources like potassium or sodium cyanide is another potent nucleophile that can be used to displace the bromide. chemguide.co.ukchemguide.co.uk This reaction, typically carried out in an ethanolic solution under reflux, would produce 3-hydroxy-3-(2,4-dichlorophenyl)propanenitrile. chemguide.co.ukchemistrystudent.com This transformation is a valuable method for extending the carbon chain by one atom. youtube.com
Thiolates : Thiols (RSH) are sulfur analogs of alcohols and their conjugate bases, thiolates (RS⁻), are highly effective nucleophiles. masterorganicchemistry.comchemistrysteps.com Deprotonation of a thiol with a base followed by reaction with this compound would lead to the formation of a thioether (sulfide) via an SN2 mechanism. masterorganicchemistry.com
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group in this compound can undergo a range of functional group interconversions, which are crucial for modifying the compound's properties or for subsequent synthetic steps.
Oxidation to Ketone : The secondary alcohol can be oxidized to the corresponding ketone, 2-bromo-1-(2,4-dichlorophenyl)ethanone. A variety of oxidizing agents can accomplish this transformation. youtube.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are known to oxidize secondary alcohols to ketones without affecting other parts of the molecule under mild conditions. libretexts.org Stronger oxidants like chromic acid can also be used. byjus.com However, it is noted that some α-haloalcohols can be unstable and may decompose upon oxidation. msu.edu
Esterification : The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.org This reaction is reversible and is typically driven to completion by removing water or using one of the reactants in excess.
Conversion to a Better Leaving Group : To facilitate nucleophilic substitution at the hydroxyl-bearing carbon (which is generally unfavorable as -OH is a poor leaving group), the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester. libretexts.org Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) converts the alcohol into a mesylate or tosylate, respectively. These sulfonate esters are excellent leaving groups in subsequent substitution or elimination reactions.
Oxidation Reactions and Product Characterization
The secondary alcohol functional group in this compound is susceptible to oxidation to form the corresponding ketone. This reaction is a fundamental transformation in organic synthesis. A range of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. For instance, methods using hypobromite, which can be generated in situ from sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, are effective for oxidizing various secondary alcohols to their corresponding ketones. researchgate.net
The resulting product of this oxidation is 2-Bromo-1-(2,4-dichlorophenyl)ethanone. This α-bromoketone is a versatile synthetic intermediate, itself useful in a variety of further chemical transformations. Its identity can be confirmed through standard analytical techniques, and its properties are well-documented.
Table 1: Properties of the Oxidation Product, 2-Bromo-1-(2,4-dichlorophenyl)ethanone
| Property | Value |
| IUPAC Name | 2-bromo-1-(2,4-dichlorophenyl)ethanone |
| Molecular Formula | C₈H₅BrCl₂O |
| Molecular Weight | 267.93 g/mol |
| Appearance | Typically a solid at room temperature |
Data sourced from publicly available chemical databases.
Esterification and Etherification Protocols
The hydroxyl group of this compound can readily participate in esterification and etherification reactions, common protocols for the derivatization of alcohols.
Esterification: A standard method for converting an alcohol to an ester is the Fischer esterification. This protocol involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process where water is eliminated. This method is applicable for producing a wide range of esters from this compound by selecting the appropriate carboxylic acid.
Etherification: The synthesis of ethers from this compound can be achieved through protocols such as a variation of the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. Another potential pathway involves the reaction of the halohydrin with an alcohol in the presence of a reagent that forms a halonium ion, leading to a haloether. masterorganicchemistry.com
Rearrangement and Elimination Reactions
The adjacent bromo and hydroxyl groups in this compound create a platform for intramolecular reactions, most notably the formation of epoxides.
Cyclization Reactions Leading to Epoxides
One of the most significant reactions of halohydrins is their conversion to epoxides (oxiranes) upon treatment with a base. wikipedia.org This transformation is an intramolecular Sₙ2 reaction. chemistrysteps.com The process begins with the deprotonation of the hydroxyl group by the base (e.g., sodium hydroxide, potassium hydroxide) to form an alkoxide ion. The resulting nucleophilic oxygen then attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion and closing the three-membered ring. wikipedia.orgchemistrysteps.com
This reaction is a key step in the synthesis of various biologically active molecules. For instance, a patented process describes the reduction of a 2-halo-1-phenylethanone derivative with sodium borohydride to generate the intermediate 2-halo-1-phenylethanol, which is then cyclized in the presence of sodium hydroxide to yield the corresponding oxirane. google.com Applying this sequence to this compound provides a direct route to 2-(2,4-dichlorophenyl)oxirane.
Table 2: Base-Induced Cyclization of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Base (e.g., NaOH, KOH) | 2-(2,4-dichlorophenyl)oxirane | Intramolecular Sₙ2 |
Other Rearrangement Pathways and Mechanistic Insights
While the base-induced cyclization to an epoxide is the most common rearrangement pathway for halohydrins, other rearrangements are theoretically possible, particularly under acidic conditions. Acidic treatment could lead to the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. This carbocation, stabilized by the adjacent phenyl ring, could potentially undergo hydride or aryl shifts. However, specific studies detailing such rearrangement pathways for this compound are not widely reported in the scientific literature. The predominant and most synthetically useful transformation remains the intramolecular elimination to form the epoxide.
Advanced Spectroscopic and Stereochemical Characterization of 2 Bromo 1 2,4 Dichlorophenyl Ethanol
Elucidation of Absolute Configuration Through Advanced Chiral Analysis
The presence of a stereocenter at the carbon bearing the hydroxyl group in 2-Bromo-1-(2,4-dichlorophenyl)ethanol necessitates the use of chiral analytical methods to separate and identify its enantiomers. These techniques are crucial for determining the enantiomeric excess (ee) of a sample, which is a critical measure of its chiral purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. The determination of enantiomeric excess is achieved by comparing the peak areas of the two separated enantiomers. nih.gov
For a compound like this compound, a typical chiral HPLC method would involve a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209). The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. Supercritical Fluid Chromatography (SFC) with chiral columns has also emerged as a powerful technique for achieving high-resolution separation of enantiomers with reduced analysis times. gimitec.com
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (R)-enantiomer | 12.5 min (hypothetical) |
| Retention Time (S)-enantiomer | 15.2 min (hypothetical) |
Chiral Gas Chromatography (GC) Methodologies
Chiral Gas Chromatography (GC) offers another robust method for the separation of volatile chiral compounds. chemrxiv.org This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For a compound like this compound, derivatization to a more volatile species, for instance, by silylation of the hydroxyl group, may be necessary to improve its chromatographic behavior. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Table 2: Representative Chiral GC Method Parameters
| Parameter | Condition |
| Column | Rt-βDEXse (permethylated β-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R)-enantiomer | 18.3 min (illustrative) |
| Retention Time (S)-enantiomer | 18.9 min (illustrative) |
This table provides an example of a potential GC method. Specific experimental data for this compound is not publicly documented.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule in solution. nih.govencyclopedia.pub
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum-mechanical calculations for a given enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. nih.gov
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. nih.gov The technique is particularly useful for molecules containing chromophores, such as the dichlorophenyl group in the target compound. frontiersin.org The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the atoms around the chromophore. Similar to VCD, the comparison of the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations allows for the determination of the absolute configuration. nih.govrsc.org For molecules lacking strong chromophores, derivatization with a chromophoric tag can be employed. encyclopedia.pub
X-ray Crystallography of Chiral Derivatives and Intermediates
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a precise three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.
In cases where the target compound itself does not readily form crystals suitable for X-ray diffraction, the preparation of a crystalline derivative can be a viable strategy. For this compound, derivatization of the hydroxyl group with a chiral acid or reaction with a heavy atom-containing reagent can facilitate crystallization and aid in the determination of the absolute configuration. The crystallographic data for a precursor, such as 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one, can also provide valuable structural information. researchgate.netresearchgate.net
Detailed Spectroscopic Fingerprinting for Structural Confirmation (Beyond Basic Identification)
Beyond the determination of absolute configuration, advanced spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming its connectivity and stereochemical relationships.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
While one-dimensional NMR is fundamental for basic structural elucidation, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for assigning the relative stereochemistry and confirming the connectivity in complex molecules. youtube.comlibretexts.orglibretexts.org
COSY experiments reveal through-bond scalar couplings between protons, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the proton on the hydroxyl-bearing carbon and the two diastereotopic protons of the adjacent bromomethyl group, confirming their connectivity.
NOESY experiments, on the other hand, identify through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.orgslideshare.net This is particularly useful for determining the relative configuration of stereocenters and the preferred conformation of the molecule in solution. By analyzing the NOE cross-peaks, the spatial relationships between the protons on the stereogenic center and the aromatic protons, as well as the protons on the bromomethyl group, can be established.
Table 3: Key 2D NMR Correlations for this compound (Hypothetical)
| Proton(s) | COSY Correlation | NOESY Correlation(s) |
| CH-OH | CH2-Br | Aromatic Protons, CH2-Br |
| CH2-Br | CH-OH | CH-OH, Aromatic Protons |
| Aromatic Protons | - | CH-OH, CH2-Br |
This table illustrates the expected correlations. The specific chemical shifts and coupling constants would be determined from the experimental spectra.
High-Resolution Mass Spectrometry for Isomeric Differentiation
High-resolution mass spectrometry (HRMS) stands as a powerful tool for the differentiation of isomers, which is particularly crucial for chiral compounds where distinct spatial arrangements can lead to vastly different biological activities. While specific HRMS data for this compound is not extensively documented in publicly available literature, the principles of its application can be inferred from the analysis of similar halogenated and isomeric molecules.
The differentiation of enantiomers, (R)- and (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol, using mass spectrometry is not straightforward as they possess identical mass-to-charge ratios (m/z). Therefore, HRMS is typically coupled with a chiral separation technique, most commonly chiral High-Performance Liquid Chromatography (HPLC). In this hyphenated approach (chiral HPLC-HRMS), the enantiomers are first separated based on their differential interactions with a chiral stationary phase. The separated isomers then enter the mass spectrometer, where their exact mass can be determined with high accuracy, confirming their elemental composition.
The fragmentation patterns of the diastereomers of this compound under techniques like tandem mass spectrometry (MS/MS) could potentially show differences. The spatial orientation of the bromine and hydroxyl groups may influence the stability of the resulting fragment ions, leading to variations in their relative abundances. However, for enantiomers, the fragmentation spectra are expected to be identical unless a chiral reagent is introduced in the gas phase.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Isotope | Formula | Theoretical Exact Mass (Da) |
| Main Isotope | C₈H₇³⁵Cl₂⁷⁹BrO | 267.8927 |
| Isotope Variant | C₈H₇³⁵Cl³⁷Cl⁷⁹BrO | 269.8898 |
| Isotope Variant | C₈H₇³⁵Cl₂⁸¹BrO | 269.8907 |
| Isotope Variant | C₈H₇³⁷Cl₂⁷⁹BrO | 271.8868 |
| Isotope Variant | C₈H₇³⁵Cl³⁷Cl⁸¹BrO | 271.8877 |
| Isotope Variant | C₈H₇³⁷Cl₂⁸¹BrO | 273.8848 |
This table presents the theoretical exact masses for the major isotopic compositions of the molecule. The presence of chlorine and bromine isotopes results in a characteristic isotopic pattern in the mass spectrum.
Conformational Analysis and Intermolecular Interactions
The conformational flexibility of this compound, arising from the rotation around the C-C single bond of the ethanol (B145695) moiety, is a key determinant of its physical and biological properties. The preferred conformation is governed by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding.
Drawing parallels with structurally similar compounds like (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, it is expected that the infrared spectrum of this compound would exhibit a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this band is a strong indicator of hydrogen bonding. smolecule.com
Both intramolecular and intermolecular hydrogen bonds are plausible. An intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the bromine atom, or potentially one of the chlorine atoms on the phenyl ring, leading to a more compact, cyclic-like conformation. The likelihood of this depends on the resulting ring strain and the electronegativity of the halogen.
Intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group or a halogen atom of a neighboring molecule, would play a significant role in the condensed phase, influencing crystal packing and boiling point. Studies on the interactions of substituted ethanols with other molecules have shown the importance of hydrogen bonding in determining the properties of binary mixtures. researchgate.net
Computational modeling, using methods like Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of different conformers. By calculating the potential energy surface as a function of the dihedral angle between the phenyl group and the bromomethyl group, the most stable conformations can be predicted. Such analyses on related halohydrins have demonstrated that the preferred conformation is often a result of minimizing steric hindrance and maximizing stabilizing interactions like hydrogen bonds.
Table 2: Potential Intermolecular and Intramolecular Interactions in this compound
| Type of Interaction | Description | Potential Impact on Structure |
| Intramolecular H-Bond | Hydrogen of the -OH group interacting with the Br atom. | Stabilizes a specific rotamer, leading to a preferred conformation in the gas phase or non-polar solvents. |
| Intermolecular H-Bond | Hydrogen of the -OH group of one molecule interacting with the -OH or halogen of another. | Dominant in the solid and liquid states, influencing crystal lattice and bulk properties. |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the C-Cl, C-Br, and C-O bonds. | Contribute to the overall intermolecular forces and molecular packing. |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence crystal packing and the orientation of molecules in the solid state. |
Applications of 2 Bromo 1 2,4 Dichlorophenyl Ethanol in Advanced Organic Synthesis
Role as a Key Chiral Intermediate in the Synthesis of Biologically Active Compounds
The enantiopure forms of 2-Bromo-1-(2,4-dichlorophenyl)ethanol, particularly the (S)-enantiomer, are critical starting materials for the asymmetric synthesis of numerous biologically active compounds. bldpharm.comchemicalbook.com The precise spatial arrangement of its functional groups allows for the construction of stereochemically defined molecules, which is often crucial for pharmacological activity.
The primary application of chiral 2-halo-1-(2,4-dichlorophenyl)ethanol derivatives is in the production of azole antifungal agents. These drugs are essential for treating a variety of fungal infections.
Luliconazole: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a well-established key intermediate in the synthesis of the potent antifungal drug Luliconazole. acs.orgacs.orgresearchgate.net The synthesis involves the conversion of this chiral alcohol into a suitable leaving group, such as a mesylate, followed by reaction with other precursors to construct the final Luliconazole molecule. unimi.itgoogle.com Chemoenzymatic methods are often employed to produce the enantiomerically pure (S)-alcohol with high selectivity (>99% e.e.). acs.orgresearchgate.netunimi.it The bromo-analog, (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol, serves as an analogous key building block for this synthesis. bldpharm.com
Miconazole and Econazole: The synthesis of first-generation azole antifungals like Miconazole and Econazole also relies on a 1-(2,4-dichlorophenyl)ethanol (B75374) backbone. mdpi.com A common synthetic route starts with 2,4-dichlorophenacyl bromide or chloride, which is reduced to the corresponding alcohol. researchgate.netamazonaws.com This alcohol, 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866), is then reacted with imidazole (B134444) to form the core structure of these drugs, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. researchgate.netgoogle.com this compound can be used similarly as its chloro counterpart in these synthetic sequences.
The following table summarizes the antifungal drugs synthesized using 2-halo-1-(2,4-dichlorophenyl)ethanol intermediates.
Table 1: Antifungal Drugs Derived from 2-Halo-1-(2,4-dichlorophenyl)ethanol Precursors| Antifungal Drug | Key Intermediate | Role of Intermediate |
|---|---|---|
| Luliconazole | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Provides the chiral center and dichlorophenyl moiety. acs.orgunimi.it |
| Miconazole | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Forms the core ethanol (B145695) backbone for subsequent reaction with imidazole. mdpi.comresearchgate.net |
| Econazole | 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Serves as the foundational structure for building the final drug molecule. mdpi.comresearchgate.net |
Beyond the well-known azole antifungals, this compound is a precursor for a broader range of pharmaceutical intermediates. Brominated compounds are essential in synthetic chemistry for creating diverse chemical structures and serving as building blocks for Active Pharmaceutical Ingredients (APIs). icl-industrialproducts.com The dual reactivity of the hydroxyl and bromo groups in this compound allows for sequential or selective reactions to build more complex scaffolds. For instance, intermediates derived from this structure are used in the synthesis of tetrahydrofuran (B95107) azole antifungals. google.com The compound's framework is also found in the development of newer conazole derivatives and other heterocyclic systems with potential biological activity. researchgate.netnih.gov
Utilization in the Construction of Complex Molecular Architectures
The strategic placement of reactive sites on this compound makes it an ideal substrate for constructing complex molecules, including various heterocyclic systems and polyfunctionalized organic structures.
The most prominent application is the synthesis of nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry. nih.gov
Imidazole Systems: As detailed in the synthesis of Miconazole and Econazole, the bromine atom serves as an excellent leaving group for nucleophilic substitution by imidazole, directly forming the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol core. mdpi.comresearchgate.netgoogle.com
1,2,4-Triazole (B32235) Systems: Many potent antifungal agents feature a 1,2,4-triazole ring instead of an imidazole. nih.gov Synthetic methodologies developed for imidazole-based drugs are often adaptable for the synthesis of triazole-containing analogues, using this compound as the starting framework. researchgate.net
Dioxolane Systems: In the synthesis of the antifungal drug Ketoconazole (B1673606), a related precursor, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, is utilized. amazonaws.com This highlights how the 1-(2,4-dichlorophenyl)ethanol backbone can be first protected as a ketal (dioxolane) before further functionalization, demonstrating its utility in building multi-ring systems. researchgate.net
A polyfunctionalized molecule contains multiple distinct functional groups. This compound is itself a polyfunctionalized compound and serves as a template for creating even more complex derivatives. The alcohol group can be oxidized to a ketone, esterified, or converted into a better leaving group like a mesylate. unimi.itgoogle.com Simultaneously, the bromine atom can be substituted by a wide range of nucleophiles (amines, thiols, azoles) via SN2 reactions. researchgate.net This orthogonal reactivity allows chemists to introduce multiple functionalities in a controlled manner, leading to the synthesis of molecules with precisely tailored properties for applications in drug discovery and materials science.
Development of New Synthetic Methodologies Utilizing this compound
The importance of chiral 2-halo-1-(2,4-dichlorophenyl)ethanol intermediates has driven the development of new and efficient synthetic methods for their preparation.
Chemoenzymatic Synthesis: Modern synthetic chemistry increasingly focuses on green and sustainable methods. Chemoenzymatic processes have emerged as a superior alternative to classical chemical synthesis for producing enantiomerically pure alcohols. unimi.it Two primary enzymatic strategies are used:
Kinetic Resolution: This method involves the enzymatic resolution of a racemic mixture. For example, racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate (B1210297) can be hydrolyzed using a lipase (B570770), such as Novozym 435®, to selectively produce (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol with very high enantiomeric excess (e.e. > 99%) in a very short reaction time. unimi.it
Asymmetric Reduction: This approach uses a ketoreductase (KRED) enzyme to directly reduce the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the corresponding chiral alcohol. acs.orgresearchgate.net Engineered ketoreductases can achieve high conversion rates and excellent enantioselectivity (>99% e.e.), providing a direct and efficient route to the desired (S)-alcohol intermediate. acs.orgacs.org
Phase-Transfer Catalysis: For subsequent reactions, such as the substitution of the halogen with imidazole, phase-transfer catalysts like PEG-4000 or TBAB have been employed to facilitate the reaction between the organic substrate and the aqueous or solid nucleophile, although some of these methods require careful control of reaction conditions. google.com
The following table compares classical and modern enzymatic methods for preparing chiral 2-halo-1-(2,4-dichlorophenyl)ethanol.
Table 2: Comparison of Synthetic Methodologies| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Chemical Resolution | Separation of enantiomers using a chiral resolving agent. | Established and well-understood. | Often requires multiple steps, stoichiometric use of expensive resolving agents, and results in a theoretical maximum yield of 50%. |
| Asymmetric Reduction (Enzymatic) | Direct conversion of a prochiral ketone to a single enantiomer of the alcohol using a ketoreductase. acs.orgresearchgate.net | High enantioselectivity (>99% e.e.), high yield, mild reaction conditions, environmentally friendly (green chemistry). acs.org | Requires screening for or engineering of a suitable enzyme. |
| Kinetic Resolution (Enzymatic) | Selective reaction of one enantiomer from a racemic mixture using an enzyme (e.g., lipase). unimi.it | Very high enantioselectivity, mild conditions. unimi.it | Maximum theoretical yield is 50%; requires separation of the product from the unreacted enantiomer. |
Theoretical and Computational Chemistry Studies on 2 Bromo 1 2,4 Dichlorophenyl Ethanol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 2-bromo-1-(2,4-dichlorophenyl)ethanol, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. The process involves optimizing the molecular geometry to find the lowest energy structure.
Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. For instance, the orientation of the bromoethyl group relative to the dichlorophenyl ring would be a critical aspect of the structural optimization. The presence of the bulky chlorine and bromine atoms, along with the hydroxyl group, would lead to specific steric and electronic interactions that dictate the final conformation.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties provide insight into the molecule's behavior. A summary of predictable electronic properties is presented in Table 1.
| Atomic Charges | Provides a quantitative measure of the electron distribution among the atoms, helping to understand reactivity. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is likely to be localized on the atoms with lone pairs, such as the oxygen of the hydroxyl group and the bromine atom. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is likely to be associated with the antibonding orbitals of the C-Br or C-Cl bonds. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In the context of this compound, FMO analysis would predict that the hydroxyl group could act as a nucleophile (electron donor from its HOMO), while the carbon atom attached to the bromine could act as an electrophilic center (electron acceptor into its LUMO).
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, a key reaction of interest would be its intramolecular cyclization to form an epoxide, a common reaction for halohydrins. chemistrysteps.commasterorganicchemistry.com
The formation of an epoxide from a halohydrin typically proceeds via an intramolecular SN2 reaction. chemistrysteps.com In this mechanism, the hydroxyl group is first deprotonated by a base to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion.
A transition state (TS) for this reaction would be located computationally. The geometry of the TS would show the partially formed C-O bond and the partially broken C-Br bond. The key atoms would adopt a specific arrangement to allow for the backside attack characteristic of an SN2 reaction. Analysis of the vibrational frequencies of the TS would confirm that it is a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy is a crucial kinetic parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction. Reaction path calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to confirm that the identified transition state connects the reactant and the product on the potential energy surface.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
DFT calculations are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted spectrum for this compound would show distinct signals for the protons and carbons of the dichlorophenyl ring and the bromoethanol side chain. Comparing these predicted shifts with an experimental spectrum would help in the definitive assignment of the signals.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the aliphatic chain, and the C-Cl and C-Br stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these transitions would likely involve the π-system of the dichlorophenyl ring.
A comparison of the predicted and experimental spectra is a powerful tool for structural elucidation and for confirming the accuracy of the computational methods employed.
Analytical Methodologies for Research Applications of 2 Bromo 1 2,4 Dichlorophenyl Ethanol
Development and Validation of Chromatographic Methods for Purity and Enantiomeric Purity Assessment
Chromatographic techniques are the cornerstone for assessing the purity of 2-Bromo-1-(2,4-dichlorophenyl)ethanol. The development and validation of these methods are critical for reliable and reproducible results in research applications. omicsonline.org Validation typically encompasses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), in line with established guidelines. mdpi.comnih.gov
Advanced HPLC and UPLC Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for determining the chemical purity of this compound. omicsonline.org
For general purity assessment, Reversed-Phase HPLC (RP-HPLC) is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netpensoft.net The gradient or isocratic elution is optimized to separate the main compound from any potential impurities. researchgate.net Detection is often carried out using a UV detector, as the dichlorophenyl group provides a strong chromophore. omicsonline.org
The enantiomeric nature of this compound necessitates the use of chiral chromatography to determine its enantiomeric purity. This is crucial as enantiomers can exhibit different biological activities. Chiral HPLC methods are developed to separate the (R)- and (S)-enantiomers. This is often achieved using a chiral stationary phase (CSP), such as a Pirkle-type column or a polysaccharide-based column (e.g., amylose (B160209) or cellulose (B213188) derivatives). researchgate.nettsijournals.com These separations are typically performed in normal-phase mode, using a mobile phase like a mixture of n-hexane and isopropanol, sometimes with additives like trifluoroacetic acid to improve peak shape and resolution. tsijournals.com The validation of these chiral methods ensures the accurate quantification of one enantiomer in the presence of the other. nih.gov
Table 1: Example HPLC Validation Parameters for Purity Analysis This table is illustrative and based on typical values found in validated methods for similar compounds.
| Validation Parameter | Typical Specification | Reference |
| Linearity (R²) | ≥ 0.999 | mdpi.comresearchgate.net |
| Accuracy (Recovery) | 95-105% | mdpi.comnih.gov |
| Precision (RSD) | ≤ 2.0% | nih.gov |
| Limit of Detection (LOD) | < 0.04 µg/mL | mdpi.comresearchgate.net |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL | mdpi.comresearchgate.net |
| Resolution (Chiral) | > 2.5 | tsijournals.com |
Gas Chromatography with Specific Detectors
Gas Chromatography (GC) offers an alternative and complementary method for purity analysis, particularly for assessing volatile impurities or for orthogonal testing. usgs.gov A common approach involves direct injection of a solution of the compound onto a capillary column. nih.gov
For a halogenated compound like this compound, specific detectors can provide enhanced sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific technique. It separates the compounds in the gas phase, and the mass spectrometer fragments the molecules, providing a unique mass spectrum that confirms the identity of the compound and its impurities. usgs.govijpsr.com This method is invaluable for both quantification and structural elucidation of unknown peaks.
Gas Chromatography with an Electron Capture Detector (GC-ECD) is extremely sensitive to halogenated compounds. The presence of bromine and chlorine atoms in the molecule makes GC-ECD a suitable choice for trace-level analysis of the compound or related halogenated impurities. mhlw.go.jp
The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) stationary phase, is often a suitable starting point. ijpsr.com
Table 2: Illustrative GC-MS Operating Conditions This table represents typical parameters for the analysis of halogenated organic compounds.
| Parameter | Condition | Reference |
| Column | ZB-5 MS (30 m x 0.32 mm, 1.0 µm film) | ijpsr.com |
| Carrier Gas | Helium (1.0 mL/min) | ijpsr.com |
| Injector Temperature | 230 °C | ijpsr.com |
| MS Source Temperature | 230 °C | ijpsr.com |
| Ionization Mode | Electron Impact (EI) | ijpsr.com |
| Scan Range | Full-scan (e.g., 50-500 amu) | usgs.gov |
Spectrometric Quantification in Complex Reaction Mixtures and Matrices
Quantifying this compound within complex environments like a reaction mixture requires methods that are both selective and sensitive. HPLC coupled with a Diode Array Detector (HPLC-DAD) is a powerful spectrometric technique for this purpose. omicsonline.org The DAD acquires the full UV-Vis spectrum for each peak, which allows for the confirmation of peak purity and quantification at the wavelength of maximum absorbance, minimizing interference from other components in the matrix.
For even more complex matrices or when lower detection limits are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer, allowing for accurate quantification even in the presence of co-eluting, non-isobaric species.
Methodologies for Monitoring Reaction Progress and Conversion
The synthesis of this compound, typically via the reduction of 2-bromo-1-(2,4-dichlorophenyl)ethanone, requires careful monitoring to determine the point of reaction completion and to minimize the formation of by-products.
A simple and rapid technique for qualitative monitoring is Thin-Layer Chromatography (TLC). prepchem.com By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in an appropriate solvent system, the disappearance of the starting material and the appearance of the product spot can be visually tracked.
For quantitative monitoring, the chromatographic methods described previously are ideal. Aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC or GC. researchgate.netnih.gov By plotting the concentration of the starting material and the product over time, a reaction profile can be generated. This data is essential for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Impurity Profiling and Control in Synthetic Research
Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.net For this compound, impurities can arise from several sources, including the starting materials, intermediates, by-products from side reactions, or degradation products. researchgate.net
Common process-related impurities might include:
Unreacted Starting Material: 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Over-reduction Products: Where the bromine atom is also removed.
Residual Solvents: Such as ethanol (B145695) or ethers used during synthesis and purification. researchgate.net
The validated HPLC and GC-MS methods are the primary tools for impurity profiling. pensoft.netresearchgate.net HPLC with a DAD can detect and quantify non-volatile organic impurities. GC-MS is particularly useful for identifying volatile impurities and residual solvents. The International Conference on Harmonization (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities. researchgate.net Controlling these impurities is critical to ensure the quality and consistency of the compound for research applications.
Table 3: Potential Impurities and Analytical Methods for Detection
| Potential Impurity | Source | Recommended Analytical Method |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Unreacted starting material | HPLC-UV, GC-MS |
| 1-(2,4-Dichlorophenyl)ethanol (B75374) | Over-reduction by-product | HPLC-UV, GC-MS |
| Residual Solvents (e.g., Ethanol, Ethyl Ether) | Synthesis/Purification | Headspace GC-MS |
| (R)- or (S)-enantiomer | Undesired enantiomer | Chiral HPLC |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanol typically starts from its precursor, 2-Bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.comnih.gov A common laboratory-scale synthesis for this ketone involves the bromination of 1-(2,4-dichlorophenyl)ethanone. prepchem.com However, future research will likely focus on developing more sustainable and efficient methods.
Green chemistry principles are central to modern synthetic chemistry. unipd.it For the synthesis of halohydrins, biocatalytic routes are gaining attention due to their high selectivity, mild reaction conditions, and environmental compatibility. unipd.it Enzymes such as halohydrin dehalogenases and cytochrome P450 monooxygenases present a promising avenue for the greener synthesis of chiral halohydrins. unipd.it For instance, a cascade reaction involving stereoselective hydroxylation by a P450 enzyme followed by enantioselective dehalogenation has been developed for producing optically active β-haloalcohols. unipd.it
Furthermore, the asymmetric reduction of the prochiral ketone precursor is a critical step for obtaining enantiomerically pure this compound. While traditional methods may use stoichiometric chiral reducing agents, the focus is shifting towards catalytic approaches. wikipedia.org Biocatalytic reduction using carbonyl reductases (CREDs) is a particularly attractive option, offering high enantioselectivity under mild conditions. almacgroup.com The development of enzymatic processes for the synthesis of the analogous (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been reported, achieving high enantiomeric excess on a significant scale, which suggests a similar approach could be viable for the bromo derivative. researchgate.netacs.orgfigshare.com
Future research in this area will likely involve:
Screening and engineering of novel enzymes (e.g., carbonyl reductases, halohydrin dehalogenases) for improved activity, stability, and selectivity towards this compound and its precursors.
Development of whole-cell biocatalytic systems to simplify processes and reduce costs associated with enzyme purification.
Exploration of chemo-enzymatic cascade reactions to streamline the synthesis from simple starting materials.
Investigation of transition metal-catalyzed asymmetric transfer hydrogenation as an alternative to biocatalysis, focusing on catalyst efficiency and recyclability. rsc.org
Expanding the Scope of Chemical Transformations
This compound, as a vicinal halohydrin, is a versatile intermediate for a variety of chemical transformations. wikipedia.orgmasterorganicchemistry.com The presence of both a hydroxyl group and a bromine atom on adjacent carbons allows for a range of subsequent reactions.
A primary transformation of halohydrins is their conversion to epoxides through an intramolecular SN2 reaction in the presence of a base. wikipedia.orgchemistrysteps.com This reaction is fundamental as the resulting epoxide is a highly reactive intermediate susceptible to ring-opening by a wide array of nucleophiles, leading to the formation of diverse functionalized molecules.
Future research could explore the use of this compound in the synthesis of complex molecules, including:
Heterocyclic compounds: The corresponding epoxide can serve as a key building block for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For example, the related 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) is a precursor for the antifungal agent 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. google.com
Amino alcohols and azidoalcohols: Nucleophilic opening of the derived epoxide with amines or azide (B81097) ions can lead to the formation of chiral amino alcohols and azidoalcohols, which are important synthons in medicinal chemistry.
Diols and other derivatives: Hydrolysis of the epoxide would yield the corresponding diol, while other nucleophiles can introduce a variety of functional groups.
The table below outlines potential transformations of this compound.
| Starting Material | Reagent/Condition | Product Type |
| This compound | Base (e.g., KOH) | Epoxide |
| Corresponding Epoxide | Amine (R-NH2) | Amino alcohol |
| Corresponding Epoxide | Azide (N3-) | Azidoalcohol |
| Corresponding Epoxide | Water/Acid | Diol |
Discovery of Novel Applications as a Synthetic Chiral Auxiliary or Building Block
Enantiomerically pure compounds are of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Chiral halohydrins are recognized as valuable chiral building blocks for the synthesis of a wide range of optically active compounds. unipd.itsigmaaldrich.com
The potential of enantiomerically pure (R)- or (S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol as a chiral building block is significant. nih.gov Its defined stereochemistry can be transferred to new molecules through stereospecific transformations, making it a valuable starting material for asymmetric synthesis. Biocatalysis, particularly with halohydrin dehalogenases, has been shown to be an effective method for generating libraries of chiral building blocks from racemic epoxides, highlighting a potential route to diversify the applications of this compound. acs.org
While the direct use of this compound as a chiral auxiliary has not been extensively reported, this remains a viable area for future investigation. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The development of derivatives of this compound that can function as recoverable and reusable chiral auxiliaries would be a significant advancement.
Future research directions include:
The use of enantiopure this compound as a starting material for the total synthesis of complex natural products and pharmaceutical targets.
The design and synthesis of novel chiral ligands for asymmetric catalysis derived from this scaffold.
Investigation into the derivatization of the hydroxyl group to create effective chiral auxiliaries for reactions such as aldol (B89426) additions or Diels-Alder reactions.
Addressing Challenges in Enantioselective Synthesis and Scale-Up
The production of single-enantiomer drugs and intermediates presents several challenges, including the cost of chiral catalysts, achieving high stereoselectivity, and the scalability of the process. scirea.orgresearchgate.net
For this compound, the primary challenge lies in the efficient and highly enantioselective reduction of the corresponding α-halo ketone. While biocatalytic methods show great promise, their industrial application can be hampered by factors such as enzyme stability, cofactor regeneration, and substrate/product inhibition. almacgroup.com A study on the large-scale (300g) synthesis of the analogous (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using a recombinant ketoreductase successfully addressed some of these issues, demonstrating the feasibility of scaling up such bioprocesses. researchgate.netacs.orgfigshare.com
Chemical methods, such as Corey-Itsuno reduction or transfer hydrogenation with chiral metal catalysts, also face hurdles. wikipedia.orggoogle.com These can include the high cost of the catalyst, the need for cryogenic temperatures, and the difficulty in removing metal contaminants from the final product. google.com For example, a patented industrial process for the related chloro-analog highlights difficulties in achieving reproducible enantiomeric excess and the challenges associated with handling reagents like diborane. google.com
Key challenges to be addressed in future research include:
Cost-Effectiveness: Developing low-cost, highly active, and recyclable catalysts (both enzymatic and chemical) for the enantioselective reduction step.
Process Optimization: Optimizing reaction conditions (e.g., solvent, temperature, substrate concentration) to maximize yield, enantioselectivity, and space-time yield for industrial-scale production.
Downstream Processing: Developing efficient and scalable methods for the purification of the final product and removal of residual catalysts or byproducts.
Enzyme Improvement: Utilizing protein engineering to enhance the performance of biocatalysts for industrial applications, focusing on stability in the presence of organic co-solvents and at higher temperatures. researchgate.net
Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules, thereby accelerating the research and development process. For this compound and its derivatives, computational methods can offer significant insights.
Density Functional Theory (DFT) can be employed to study the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) of the molecule and its derivatives. nih.gov Such studies can help in predicting the most reactive sites for nucleophilic or electrophilic attack, guiding the design of new chemical transformations. For instance, a computational study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives successfully used FMO analysis to predict the relative reactivity of different compounds in the series. nih.gov
In the context of enantioselective synthesis, molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between the ketone precursor and the active site of a catalyst, be it an enzyme or a chiral metal complex. This can aid in understanding the origin of stereoselectivity and in the rational design of new catalysts with improved performance. The successful engineering of ketoreductases for the synthesis of the related chloro-analog was guided by structural analysis, a process that can be significantly enhanced by computational modeling. researchgate.net
Future research leveraging computational design could focus on:
Virtual Screening: High-throughput virtual screening of potential catalysts for the enantioselective reduction of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
Reaction Mechanism Elucidation: Using DFT calculations to investigate the transition states and energy profiles of potential new reactions involving this compound.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models for novel derivatives to predict their biological activity or other properties of interest.
De Novo Design: Designing novel derivatives of this compound with specific, desired electronic and steric properties for applications as chiral ligands or building blocks.
Q & A
Q. What are the established synthetic routes for preparing 2-Bromo-1-(2,4-dichlorophenyl)ethanol?
- Methodological Answer : Two primary synthetic approaches are documented:
- Reduction of α-halogenated ketones : Use ketoreductases (e.g., from Scheffersomyces stipitis) to enantioselectively reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding alcohol .
- Alkylation reactions : React sodium ethoxide with intermediates like 2-bromo-1-(4-chlorophenyl)ethanone under reflux or microwave irradiation (e.g., 175 W for 15 minutes) to form the target compound. Purification involves recrystallization from ethanol or ice-water precipitation .
Q. How can researchers structurally characterize this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze NMR peaks for disappearance of NH protons (if intermediates are used) and aromatic proton resonances (6.92–7.94 ppm for substituted phenyl groups) .
- Elemental analysis : Confirm composition via %C, %H, and %N matching calculated values (e.g., C: 62.83%, H: 4.77% for related compounds) .
- X-ray crystallography : Resolve crystal structures using single-crystal diffraction (mean C–C bond length: 0.009 Å, R factor: 0.054) for absolute configuration verification .
Advanced Research Questions
Q. What enantioselective synthesis strategies are effective for this compound?
- Methodological Answer :
- Biocatalysis : Utilize bacterial ketoreductases (e.g., Rhodococcus strains) to achieve >99% enantiomeric excess (ee) in reducing α-chloro ketones to (R)-alcohols .
- Chiral resolution : Pair enzymatic reduction with chiral HPLC (e.g., Chiralpak® columns) to isolate enantiomers. Monitor ee via polarimetry or circular dichroism .
Q. How can computational docking predict the bioactivity of derivatives?
- Methodological Answer :
- AutoDock Vina : Perform molecular docking with a scoring function optimized for binding affinity. Generate grid maps (0.375 Å spacing) around target proteins (e.g., fungal CYP51 for antifungal studies). Validate predictions against experimental IC data .
- MD simulations : Use AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonding and hydrophobic interactions .
Q. What mechanistic insights explain substituent effects on reactivity?
- Methodological Answer :
- Electrophilic substitution : The electron-withdrawing 2,4-dichlorophenyl group directs bromine to the α-carbon, enhancing electrophilicity. Monitor via NMR (C=O at 192–194 ppm) .
- Reduction kinetics : Compare NaBH vs. enzymatic reduction rates using Michaelis-Menten plots. Halogen position (para vs. ortho) impacts steric hindrance and reaction yield .
Q. How is this compound applied as an intermediate in drug synthesis?
- Methodological Answer :
- Antifungal agents : Synthesize imidazole derivatives (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) via nucleophilic substitution. Assess MIC values against Candida albicans .
- Antiproliferative agents : Couple with quinolones (e.g., ciprofloxacin) via Mannich reactions. Test cytotoxicity in MCF-7 cells using MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
